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3-Ethyl-4-methoxybenzaldehyde Documentation Hub

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  • Product: 3-Ethyl-4-methoxybenzaldehyde
  • CAS: 103323-26-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Ethyl-4-methoxybenzaldehyde: A Comprehensive Guide to 1H and 13C NMR Spectroscopy

Executive Summary The precise structural characterization of small organic molecules is a foundational requirement in drug development and synthetic chemistry. This whitepaper provides an in-depth technical analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of small organic molecules is a foundational requirement in drug development and synthetic chemistry. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectrum data for 3-ethyl-4-methoxybenzaldehyde (CAS: 103323-26-8). By deconstructing the causality behind chemical shifts, coupling constants, and experimental acquisition parameters, this guide serves as a definitive reference for researchers conducting structural elucidation or verifying synthetic integrity.

Chemical Context and Synthetic Origins

To accurately interpret an NMR spectrum, one must first understand the molecule's synthetic origins, as this dictates the likely impurity profile. 3-Ethyl-4-methoxybenzaldehyde features a benzene ring substituted with an aldehyde group at C-1, an ethyl group at C-3, and a methoxy group at C-4.

In standard organic synthesis, this scaffold is frequently generated via the formylation of 4-bromo-2-ethyl-1-methoxybenzene. This is typically achieved using an organolithium intermediate (n-butyllithium) followed by the addition of N,N-dimethylformamide (DMF) . Analytical Consequence: When analyzing the NMR spectrum of this compound, the most probable impurities will be unreacted starting material, debrominated byproducts (which lack the characteristic ~9.85 ppm aldehyde singlet), or residual DMF (visible as two distinct methyl singlets at ~2.88 and ~2.96 ppm and a formyl proton at ~8.02 ppm in CDCl 3​ ).

Experimental Protocol: Self-Validating NMR Acquisition

A robust NMR protocol must not merely be a sequence of actions; it must be a self-validating system where the data inherently proves its own reliability.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium signal that the spectrometer uses as a "lock" to continuously adjust the magnetic field (B 0​ ), compensating for superconducting magnet drift over the acquisition period. TMS serves as the internal standard, anchoring the chemical shift scale exactly at 0.00 ppm.

  • Locking and Shimming: Engage the deuterium lock and optimize the shim coil currents.

    • Causality: Shimming homogenizes the B 0​ magnetic field across the sample volume. A perfectly homogeneous field is the physical prerequisite for achieving narrow Lorentzian lineshapes, which are strictly required to resolve fine scalar couplings (such as the 2.0 Hz meta-coupling in this molecule).

  • Acquisition Parameters:

    • For 1 H NMR: Use a 30° pulse angle with a relaxation delay (D1) of 1.5 seconds.

    • For 13 C NMR: Use a standard proton-decoupled sequence (e.g., WALTZ-16) with a D1 of 2–3 seconds.

    • Causality: Quaternary carbons (C-1, C-3, C-4) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T 1​ relaxation times. A sufficient D1 delay ensures these nuclei return to thermal equilibrium before the next pulse, preventing signal attenuation.

  • System Validation Metric: Upon Fourier transformation and phase correction, integrate the 1 H spectrum. The protocol validates itself if and only if the integration yields a strict 1:1:1:3:2:3 ratio. Any fractional deviation >5% instantly flags incomplete T 1​ relaxation or the presence of co-eluting impurities.

NMR_Workflow SamplePrep 1. Sample Preparation (5-10 mg in CDCl3 + TMS) LockShim 2. Locking & Shimming (Optimize B0 Homogeneity) SamplePrep->LockShim Acq1D 3. 1D Acquisition (1H & 13C NMR) LockShim->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) LockShim->Acq2D FT_Phase 5. Fourier Transform & Phase Correction Acq1D->FT_Phase Acq2D->FT_Phase PeakPick 6. Peak Picking & Integration FT_Phase->PeakPick Elucidation 7. Structural Elucidation (Assign Resonances) PeakPick->Elucidation

Fig 1: Step-by-step self-validating NMR acquisition and structural elucidation workflow.

1H NMR Spectral Analysis: Causality of Chemical Shifts

The 1 H NMR spectrum of 3-ethyl-4-methoxybenzaldehyde presents a classic AMX spin system on the aromatic ring, heavily influenced by the opposing electronic effects of its substituents .

Mechanistic Shift Logic
  • The Aldehyde Proton (H-7): Appears at an extreme downfield shift (~9.85 ppm). This is caused by the diamagnetic anisotropy of the C=O double bond. The circulation of π -electrons in the applied magnetic field induces a local secondary magnetic field that strongly deshields protons lying in the plane of the carbonyl group.

  • Aromatic Protons (H-2, H-5, H-6):

    • H-5 (~6.99 ppm): Shielded relative to standard benzene (7.27 ppm). The adjacent methoxy oxygen donates electron density into the ring via resonance (+M effect), increasing electron density at the ortho and para positions, thereby shielding H-5 and pushing it upfield.

    • H-2 & H-6 (~7.61 and ~7.58 ppm): Deshielded. The carbonyl group withdraws electron density via inductive (-I) and resonance (-M) effects. Furthermore, their spatial proximity to the anisotropic cone of the carbonyl group pulls them downfield.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionProton TypeShift (ppm)MultiplicityCoupling (J)Integration
H-7 Aldehyde (-CHO)9.85Singlet (s)-1H
H-2 Aromatic (Ar-H)7.61Doublet (d)2.0 Hz1H
H-6 Aromatic (Ar-H)7.58Doublet of doublets (dd)8.5, 2.0 Hz1H
H-5 Aromatic (Ar-H)6.99Doublet (d)8.5 Hz1H
H-10 Methoxy (-OCH 3​ )3.90Singlet (s)-3H
H-8 Methylene (-CH 2​ -)2.65Quartet (q)7.5 Hz2H
H-9 Methyl (-CH 3​ )1.20Triplet (t)7.5 Hz3H

13C NMR Spectral Analysis: Resonance and Inductive Effects

The 13 C NMR spectrum is dominated by the inductive pull of electronegative heteroatoms and the resonance distribution of the aromatic π -system.

Mechanistic Shift Logic
  • C-4 (Ipso to Methoxy, ~165.2 ppm): The high electronegativity of the directly attached oxygen atom pulls electron density away from the carbon nucleus via the inductive effect (-I), causing massive deshielding.

  • C-5 (Ortho to Methoxy, ~114.6 ppm): While oxygen withdraws inductively through σ -bonds, it donates heavily through π -resonance (+M). This resonance effect dominates at the ortho and para positions, heavily shielding C-5.

  • C-7 (Carbonyl, ~191.0 ppm): The sp 2 hybridized carbon is double-bonded to oxygen. The extreme polarization of the C=O bond leaves the carbon highly electron-deficient, resulting in the characteristic aldehyde downfield shift.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionCarbon TypeShift (ppm)Causality / Assignment Logic
C-7 Carbonyl (C=O)191.0Highly deshielded due to oxygen electronegativity and sp 2 hybridization.
C-4 Quaternary (Ar)165.2Ipso to the strongly electronegative methoxy group (-I effect).
C-2 Methine (Ar)130.2Ortho to carbonyl, meta to methoxy.
C-3 Quaternary (Ar)130.2Ipso to the ethyl group; deshielded by alkyl substitution.
C-1 Quaternary (Ar)129.0Ipso to the electron-withdrawing carbonyl group.
C-6 Methine (Ar)128.1Ortho to carbonyl, para to ethyl.
C-5 Methine (Ar)114.6Ortho to the methoxy group; shielded by resonance (+M effect).
C-10 Methoxy (-OCH 3​ )55.5Deshielded by the directly attached oxygen atom.
C-8 Methylene (-CH 2​ -)23.0Deshielded relative to methyl due to proximity to the aromatic ring.
C-9 Methyl (-CH 3​ )14.0Terminal methyl group of the ethyl chain.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR workflows are essential for unambiguous structural elucidation, particularly for differentiating the quaternary carbons (C-1, C-3, C-4) .

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this. HMBC detects long-range ( 2 J and 3 J) couplings between protons and carbons. For 3-ethyl-4-methoxybenzaldehyde, the connectivity of the substituents is locked in by observing the 3 J correlations from the methoxy protons to C-4, and from the ethyl methylene protons to C-2 and C-4.

HMBC_Correlations H_Aldehyde Aldehyde Proton (H-7) C_Aromatic Aromatic Carbons (C-2, C-6) H_Aldehyde->C_Aromatic 3J H_Methoxy Methoxy Protons (H-10) C_Ipso_Methoxy Ipso Carbon (C-4) H_Methoxy->C_Ipso_Methoxy 3J H_Ethyl Ethyl CH2 Protons (H-8) C_Ipso_Ethyl Ipso Carbon (C-3) H_Ethyl->C_Ipso_Ethyl 2J H_Ethyl->C_Aromatic 3J C_Carbonyl Carbonyl Carbon (C-7)

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for assignment.

References

  • Reich, H. J. "NMR Spectroscopy Data and Empirical Shift Calculations." Organic Chemistry Data Collection, University of Wisconsin. Available at:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Oxidation of 3-Ethyl-4-methoxybenzaldehyde to 3-Ethyl-4-methoxybenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Contextual Relevance The conversion of substituted benzaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Contextual Relevance

The conversion of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation in pharmaceutical synthesis. Specifically, 3-ethyl-4-methoxybenzoic acid is a critical building block and intermediate in the development of GPR120 receptor agonists, which are actively investigated for the treatment of metabolic disorders such as type 2 diabetes and obesity[1].

Achieving high-yielding, scalable oxidation of 3-ethyl-4-methoxybenzaldehyde presents a unique chemical challenge. The synergistic electron-donating effects (+I from the meta-ethyl group, +M from the para-methoxy group) significantly increase the electron density of the aromatic ring. This activation renders the substrate highly susceptible to electrophilic aromatic substitution. Consequently, traditional hypochlorite-based protocols (e.g., TEMPO/NaOCl) frequently fail, leading to destructive ring chlorination rather than clean aldehyde oxidation[2]. To ensure structural integrity, halide-free catalytic systems utilizing hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are strictly required.

Mechanistic Rationale & Catalyst Selection

To circumvent ring degradation while driving the quantitative oxidation of the formyl group, two field-proven catalytic pathways are recommended:

Pathway A: Tungstate-Catalyzed Hydrogen Peroxide Oxidation (Halide-Free)

Sodium tungstate (Na₂WO₄) in the presence of aqueous H₂O₂ is an exceptionally selective, green oxidation system[3]. The addition of a mild acidic additive (e.g., NaHSO₄) lowers the pH to ~4, which is the optimal thermodynamic window for the tungstate anion (WO₄²⁻) to condense with H₂O₂. This forms the highly active, dinuclear peroxotungstate complex [W2​O3​(O2​)4​(H2​O)2​]2− . This electrophilic peroxo-species selectively transfers oxygen to the aldehyde hydrate intermediate, yielding the carboxylic acid without generating radical species that could degrade the electron-rich aromatic ring.

Pathway B: Transition Metal-Catalyzed Aerobic Oxidation

For industrial scale-up, utilizing atmospheric oxygen is the most atom-economical approach. Vanadium-centered metal-organic frameworks, such as MIL-100(V), have demonstrated exceptional ability to switch selectivity toward complete carboxylic acid formation at elevated temperatures (100 °C)[4]. The vanadium nodes activate O₂ to form controlled superoxide ( O2⋅−​ ) and hydroxyl ( ⋅OH ) radicals, which rapidly propagate the oxidation of the aldehyde to the acid while the rigid MOF structure prevents catalyst agglomeration.

Quantitative Method Comparison

The following table summarizes the operational metrics for the most viable catalytic systems for this specific substrate:

Oxidation MethodCatalyst SystemTerminal OxidantTemp (°C)Time (h)Est. Yield (%)Key Advantage
Halide-Free Peroxide Na₂WO₄·2H₂O / NaHSO₄30% H₂O₂ (aq)905–7>90%Zero ring chlorination; simple aqueous biphasic system[3].
Aerobic MOF MIL-100(V)O₂ (1 atm)10012>95%Heterogeneous, recoverable catalyst; greenest oxidant[4].
Nitrate Catalysis Fe(NO₃)₃O₂ / HNO₂ (in situ)806~90%Highly scalable; utilizes cheap, abundant transition metals[5].

Catalytic Workflow Visualization

CatalyticCycle Substrate 3-Ethyl-4-methoxybenzaldehyde Hydrate Aldehyde Hydrate Substrate->Hydrate + H₂O Product 3-Ethyl-4-methoxybenzoic Acid Hydrate->Product Oxygen Transfer Catalyst Na₂WO₄ (Pre-catalyst) Peroxo Peroxotungstate Complex Catalyst->Peroxo + H₂O₂ Peroxo->Hydrate Peroxo->Catalyst - H₂O Oxidant 30% H₂O₂ (Aqueous) Oxidant->Peroxo

Fig 1: Catalytic cycle of tungstate-mediated H₂O₂ oxidation of 3-ethyl-4-methoxybenzaldehyde.

Experimental Protocols

Protocol A: Tungstate-Catalyzed Hydrogen Peroxide Oxidation

This protocol is designed as a self-validating system. The physical phase change of the reaction mixture serves as an intrinsic indicator of reaction progress.

Materials:

  • 3-Ethyl-4-methoxybenzaldehyde: 8.21 g (50.0 mmol)

  • Na₂WO₄·2H₂O: 165 mg (0.5 mmol, 1 mol%)

  • NaHSO₄·H₂O: 69 mg (0.5 mmol, 1 mol%)

  • 30% Aqueous H₂O₂: 6.1 mL (~60.0 mmol, 1.2 eq)

Step-by-Step Procedure:

  • System Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 8.21 g of 3-ethyl-4-methoxybenzaldehyde.

  • Catalyst Activation: Dissolve 165 mg of Na₂WO₄·2H₂O and 69 mg of NaHSO₄·H₂O in 10 mL of deionized water. Add this aqueous catalyst solution to the flask. The mixture will be biphasic.

  • Thermal Equilibration: Heat the vigorously stirring mixture (800 rpm) to 90 °C using an oil bath.

  • Oxidant Addition (Critical Step): Using an addition funnel, add 6.1 mL of 30% H₂O₂ dropwise over 30 to 45 minutes. Causality: Rapid addition leads to thermal runaway and non-productive disproportionation of H₂O₂ into O₂ gas and water, starving the catalytic cycle[3].

  • Reaction Maturation: Maintain the reaction at 90 °C for 5–7 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: Hexane/EtOAc 3:1 with 1% Acetic Acid). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar spot (the carboxylic acid).

  • Product Isolation (Self-Validation): Remove the flask from the heat source and cool slowly to 0–5 °C in an ice bath. Because 3-ethyl-4-methoxybenzoic acid has poor solubility in cold water, it will spontaneously crash out as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with 2 x 10 mL of ice-cold deionized water to remove residual tungstate salts, and dry in a vacuum oven at 50 °C overnight.

Protocol B: Aerobic Oxidation using MIL-100(V) MOF

This protocol is ideal for scale-up operations seeking to minimize aqueous waste streams.

Materials:

  • 3-Ethyl-4-methoxybenzaldehyde: 821 mg (5.0 mmol)

  • MIL-100(V) Catalyst: 40 mg (approx. 5 wt%)

  • Toluene (Anhydrous): 10 mL

  • Molecular Oxygen (O₂)

Step-by-Step Procedure:

  • Reactor Charging: Charge a 50 mL heavy-walled Schlenk tube or a stainless-steel autoclave with 821 mg of the substrate, 10 mL of toluene, and 40 mg of MIL-100(V) catalyst.

  • Atmosphere Exchange: Seal the vessel and purge the headspace with O₂ gas three times to displace ambient nitrogen. Pressurize the vessel to a static 1 atm of O₂.

  • Oxidation: Heat the reaction mixture to 100 °C under vigorous stirring (1000 rpm) for 12 hours. Causality: Operating at 100 °C ensures the kinetic barrier for the second-stage oxidation (aldehyde to acid) is overcome, preventing the reaction from stalling at intermediate stages[4].

  • IPC: Monitor oxygen consumption via a pressure gauge. A plateau in pressure drop indicates reaction completion.

  • Catalyst Recovery: Cool the mixture to room temperature. Separate the heterogeneous MIL-100(V) catalyst via centrifugation (4000 rpm for 5 mins). The catalyst can be washed with ethanol, dried, and recycled for up to 5 runs without loss of activity.

  • Isolation: Concentrate the toluene filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-ethyl-4-methoxybenzoic acid.

Analytical Validation

To confirm the integrity of the synthesized 3-ethyl-4-methoxybenzoic acid, perform the following analytical checks:

  • Melting Point: Expected sharp melting point range (verify against literature standards for the specific derivative).

  • FT-IR: Look for the disappearance of the sharp aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) coupled with a carboxylic C=O stretch (~1680 cm⁻¹)[3].

  • ¹H NMR (CDCl₃): Confirm the disappearance of the aldehydic proton singlet (~9.8 ppm) and the presence of the highly deshielded carboxylic acid proton (>10.0 ppm, often broad). The ethyl quartet/triplet and methoxy singlet must remain perfectly integrated, confirming no ring degradation occurred.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3-Ethyl-4-Methoxybenzaldehyde Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing 3-ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) often presents unexpected challenges for researchers, primarily due to the steric hindrance of the ethyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Synthesizing 3-ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) often presents unexpected challenges for researchers, primarily due to the steric hindrance of the ethyl group and the electronic properties of the anisole ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome low product yields, whether you are utilizing a Lithium-Halogen exchange route or a direct electrophilic aromatic formylation.

Synthetic Strategy & Decision Workflow

Before troubleshooting, it is critical to evaluate your chosen synthetic route. The diagram below outlines the two most common pathways and their associated pitfalls.

SynthWorkflow Start Starting Material Selection RouteA 4-Bromo-2-ethylanisole (Li-Hal Exchange) Start->RouteA RouteB 2-Ethylanisole (Direct Formylation) Start->RouteB ProbA Issue: Low Yield (~40%) Homocoupling / Quench RouteA->ProbA Standard Protocol ProbB Issue: Regioisomers & Incomplete Conversion RouteB->ProbB Vilsmeier-Haack SolA Optimize Temp (-78°C) Dry DMF & Reverse Addition ProbA->SolA Troubleshoot SolB Switch to Rieche Formylation (TiCl4 / Cl2CHOMe) ProbB->SolB Troubleshoot Product 3-Ethyl-4-methoxybenzaldehyde (Target >85% Yield) SolA->Product SolB->Product

Caption: Decision tree for 3-ethyl-4-methoxybenzaldehyde synthesis highlighting common bottlenecks.

Route A: Lithium-Halogen Exchange & DMF Quench

Many laboratories attempt to synthesize 3-ethyl-4-methoxybenzaldehyde via the Bouveault aldehyde synthesis, starting from 4-bromo-2-ethylanisole. Literature precedents often report yields hovering around a frustrating 42% [1].

FAQ 1: Why is my yield stuck at ~40% despite full consumption of the aryl bromide?

Causality & Mechanism: If your starting material is fully consumed but your aldehyde yield is low, your reactive aryllithium intermediate is being diverted into side reactions. The two primary culprits are:

  • Wurtz-Fittig-type Homocoupling: Some older literature suggests warming the reaction mixture from -78 °C to -10 °C to ensure complete lithium-halogen exchange[1]. However, warming the highly nucleophilic aryllithium in the presence of unreacted aryl bromide promotes homocoupling, generating a biaryl byproduct.

  • Premature Protonation: If your N,N-Dimethylformamide (DMF) is not strictly anhydrous, the aryllithium will act as a base rather than a nucleophile, abstracting a proton from water to yield the debrominated product (2-ethylanisole).

Self-Validating Diagnostic: Run a GC-MS on your crude mixture before column chromatography.

  • Signal at m/z 136: Indicates 2-ethylanisole. Your DMF was wet, or your reaction apparatus was compromised by atmospheric moisture.

  • Signal at m/z 270: Indicates the homocoupled biaryl. Your concentration was too high, or you allowed the temperature to rise before the DMF quench.

Protocol 1: Optimized Bouveault Aldehyde Synthesis

This protocol is designed to suppress homocoupling by maintaining strict thermal control.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolution: Dissolve 4-bromo-2-ethylanisole (1.0 equiv) in anhydrous THF (0.3 M concentration).

  • Lithiation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise down the side of the flask.

  • Aging: Stir at -78 °C for exactly 1.5 hours. Do not warm the flask.

  • Electrophilic Quench: Add anhydrous DMF (3.0 equiv, freshly distilled over BaO) dropwise at -78 °C.

  • Completion: Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the mixture to reach 0 °C over 1 hour.

  • Workup: Quench by pouring the mixture into vigorously stirred ice-cold 3M HCl. Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Route B: Direct Electrophilic Aromatic Formylation

To avoid the cryogenic requirements and organometallic hazards of Route A, many chemists attempt direct formylation of 2-ethylanisole.

FAQ 2: Why am I getting unreacted starting material or a mixture of regioisomers with the Vilsmeier-Haack reaction?

Causality & Mechanism: The Vilsmeier-Haack reaction (POCl₃ + DMF) generates a relatively mild electrophile (the chloroiminium ion). While effective for highly activated systems (like indoles or 1,3,5-trimethoxybenzene), 2-ethylanisole is only moderately activated. Furthermore, the ortho-directing influence of the methoxy group is sterically hindered by the adjacent ethyl group. The mild Vilsmeier reagent struggles to overcome this steric barrier, leading to poor conversion and competing attack at less hindered, non-target positions.

The Solution: Switch to the Rieche Formylation [2][3]. By using dichloromethyl methyl ether (Cl₂CHOMe) and Titanium Tetrachloride (TiCl₄), you generate a highly reactive dichloromethyl cation equivalent[2]. This aggressive electrophile easily overcomes the steric hindrance of the ethyl group, driving the reaction to completion with excellent para-selectivity relative to the methoxy group[4][5].

RiecheMechanism SM 2-Ethylanisole Intermediate Wheland Intermediate (para-directed by -OMe) SM->Intermediate Reagents Cl2CH-OMe + TiCl4 Electrophile [ClCH-OMe]+ [TiCl5]- (Highly Reactive) Reagents->Electrophile Lewis Acid Activation Electrophile->Intermediate Electrophilic Attack Hydrolysis Aqueous HCl Quench Intermediate->Hydrolysis -H+ / -TiCl4 Product 3-Ethyl-4-methoxybenzaldehyde Hydrolysis->Product Acetal Cleavage

Caption: Mechanistic pathway of the Rieche formylation demonstrating electrophile generation.

Protocol 2: Optimized Rieche Formylation of 2-Ethylanisole

Note: Dichloromethyl methyl ether is a lachrymator and potential carcinogen. Handle strictly in a fume hood.

  • Setup: In a dry, argon-flushed round-bottom flask, dissolve 2-ethylanisole (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Add TiCl₄ (1.5 equiv) dropwise via syringe. The solution will darken, indicating complexation.

  • Electrophile Addition: Slowly add dichloromethyl methyl ether (1.2 equiv) dropwise over 15 minutes to maintain internal temperature.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Self-Validating Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the high-Rf 2-ethylanisole and the appearance of a strongly UV-active, lower-Rf spot.

  • Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl to hydrolyze the intermediate acetal[2]. Extract with DCM (3x), wash the combined organics with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Method Comparison

Use the table below to evaluate which synthetic route best fits your laboratory's capabilities and yield requirements.

ParameterVilsmeier-Haack FormylationLithium-Halogen ExchangeRieche Formylation
Starting Material 2-Ethylanisole4-Bromo-2-ethylanisole2-Ethylanisole
Reagents POCl₃, DMFn-BuLi, DMFTiCl₄, Cl₂CHOMe
Typical Yield < 30%~40–50%[1]> 85%[4][5]
Regioselectivity Moderate (mixed isomers)Absolute (directed by Br)Excellent (para to -OMe)
Primary Byproduct Unreacted SMBiaryl homocoupling, 2-EthylanisoleMinor ortho-isomer
Operational Challenge Poor electrophile reactivityStrict cryogenic control requiredHandling hazardous α-haloethers

References

  • 103323-26-8 | 3-Ethyl-4-methoxybenzaldehyde | Ambeed.com. Ambeed.
  • The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formylation Methods in Chemistry. Benchchem.
  • Rieche formylation - Wikipedia. Wikipedia.
  • A folded mechanochromic organic fluorophore based on thianthrene-fused coumarin. Chemical Communications (RSC Publishing).
  • Racemic Total Synthesis of Elmonin and Pratenone A, from Streptomyces, Using a Common Intermediate Prepared by peri-Directed C–H Functionalization. PMC.

Sources

Optimization

preventing auto-oxidation of 3-ethyl-4-methoxybenzaldehyde during long-term storage

Welcome to the technical support center for 3-ethyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-ethyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and auto-oxidation of this compound. Here, you will find practical troubleshooting advice and in-depth guides to ensure the stability and integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: What makes 3-ethyl-4-methoxybenzaldehyde susceptible to degradation during long-term storage?

A1: Like many aromatic aldehydes, 3-ethyl-4-methoxybenzaldehyde is prone to auto-oxidation.[1][2] The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH), especially when exposed to oxygen in the air.[1][3] This process can be accelerated by environmental factors such as light, elevated temperatures, and the presence of impurities.[1] The methoxy group on the aromatic ring is an electron-donating group, which can increase the reactivity of the molecule.[1][4]

Q2: What are the ideal storage conditions to prevent auto-oxidation?

A2: To maintain the stability of 3-ethyl-4-methoxybenzaldehyde, it is crucial to minimize its exposure to oxygen, light, and heat.[5][6] The ideal storage conditions are:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][6]

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.[3][7]

  • Container: Use an airtight, amber glass container to protect the compound from air and light.[5] For added protection, the container cap can be sealed with paraffin film.[6]

Q3: How can I visually tell if my 3-ethyl-4-methoxybenzaldehyde has started to degrade?

A3: Visual inspection can provide initial clues of degradation. Signs to look for include:

  • Color Change: A noticeable change from its original color may indicate the formation of degradation products.

  • Formation of Precipitate: The corresponding carboxylic acid (3-ethyl-4-methoxybenzoic acid) is a solid at room temperature. The appearance of crystalline precipitate in the liquid aldehyde suggests oxidation has occurred.[7] Aldehydes can also sometimes polymerize, leading to a thicker consistency or solid formation.[1][8]

Q4: What is the primary degradation product I should be concerned about?

A4: The primary degradation product from auto-oxidation is 3-ethyl-4-methoxybenzoic acid . This occurs when the aldehyde group is oxidized. The presence of this impurity can significantly affect the outcome of subsequent reactions and the purity of your final products.

Q5: Are there any chemical additives that can help prevent oxidation?

A5: Yes, the addition of an antioxidant can extend the shelf life of aldehydes.[1][5] A common choice is Butylated Hydroxytoluene (BHT). Antioxidants work by neutralizing free radicals, which are key intermediates in the auto-oxidation chain reaction.[1] However, ensure that any added antioxidant is compatible with your downstream applications.

In-Depth Troubleshooting Guides

This section provides detailed protocols and workflows for identifying, quantifying, and preventing the degradation of 3-ethyl-4-methoxybenzaldehyde.

Guide 1: Assessing Compound Purity and Degradation

If you suspect your sample has degraded, a quantitative analytical method is required for confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.[9][10]

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol outlines a method to separate and quantify 3-ethyl-4-methoxybenzaldehyde from its primary oxidation product, 3-ethyl-4-methoxybenzoic acid.

  • Sample Preparation:

    • Accurately prepare a stock solution of your 3-ethyl-4-methoxybenzaldehyde sample in HPLC-grade acetonitrile or methanol to a concentration of approximately 1 mg/mL.

    • Prepare a reference standard of pure 3-ethyl-4-methoxybenzaldehyde and, if available, a standard of 3-ethyl-4-methoxybenzoic acid at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]

  • Instrumentation and Conditions:

    • System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[9]

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating these compounds.[9]

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid to ensure good peak shape for the carboxylic acid) is recommended.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the aldehyde and the potential carboxylic acid impurity have significant absorbance, typically around 254 nm.[10]

  • Data Analysis:

    • Inject the reference standard(s) and the sample solution.

    • The aldehyde will typically have a different retention time than the more polar carboxylic acid.

    • Compare the chromatogram of your sample to the reference standard. The appearance of a new peak corresponding to the retention time of 3-ethyl-4-methoxybenzoic acid confirms oxidation.

    • Quantify the percentage of impurity by comparing the peak areas.

Analytical Technique Pros Cons
HPLC-UV Excellent for separation and quantification; widely available.[9]Requires method development and reference standards.
GC-MS High sensitivity and provides structural information for identification.May require derivatization for the carboxylic acid to improve volatility.
NMR Spectroscopy Provides definitive structural confirmation of impurities.[11]Less sensitive for quantifying low-level impurities compared to chromatography.
Guide 2: Protocol for Long-Term Storage

To ensure the long-term stability of 3-ethyl-4-methoxybenzaldehyde, proper preparation and storage are essential.

Step-by-Step Storage Procedure
  • Assess Initial Purity: Before long-term storage, verify the purity of the newly acquired compound using the HPLC method described above or by checking the supplier's certificate of analysis.

  • Select Appropriate Containers: Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Aliquot the Material: Divide the bulk material into smaller, single-use aliquots. This practice minimizes the exposure of the entire batch to air and moisture each time the material is needed and reduces degradation from repeated freeze-thaw cycles.[7]

  • Inert Gas Blanketing: For each aliquot, flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) for 15-30 seconds before tightly sealing the cap.[3][6] This displaces the oxygen-rich air.

  • Seal and Label: Tightly seal each vial. For extra security against air ingress, wrap the cap and neck of the vial with paraffin film. Label each vial clearly with the compound name, concentration (if in solution), and date of storage.

  • Store Correctly: Place the sealed vials in a refrigerator at 2-8°C, away from any light sources.

Visualizing the Problem and Solution
Auto-Oxidation Pathway

The diagram below illustrates the free-radical mechanism by which an aldehyde is converted to a carboxylic acid in the presence of oxygen.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Final Product Formation Aldehyde R-CHO Aldehyde_Radical R-C•=O Aldehyde->Aldehyde_Radical H• abstraction Radical_Initiator O₂, Light, Heat Oxygen O₂ Peroxy_Radical R-C(=O)OO• Aldehyde_Radical->Peroxy_Radical Reacts with Peroxy_Acid R-C(=O)OOH Peroxy_Radical->Peroxy_Acid H• abstraction from Another_Aldehyde R-CHO New_Aldehyde_Radical R-C•=O Peroxy_Acid->New_Aldehyde_Radical Generates Carboxylic_Acid 2x R-COOH Peroxy_Acid->Carboxylic_Acid Reacts with R-CHO cluster_2 cluster_2

Caption: Free-radical auto-oxidation of an aldehyde to a carboxylic acid.

Troubleshooting Workflow for Stored Aldehydes

Use this decision tree to diagnose and address potential degradation of your stored 3-ethyl-4-methoxybenzaldehyde.

start Suspected Degradation of Stored Aldehyde visual_check Perform Visual Inspection: - Color change? - Precipitate present? start->visual_check analytical_check Perform Purity Analysis (e.g., HPLC-UV) visual_check->analytical_check Yes (Signs of degradation) ok_to_use Compound is OK for Use visual_check->ok_to_use No (Looks OK) degraded Is impurity level > acceptable limit? analytical_check->degraded degraded->ok_to_use No action Action Required degraded->action Yes purify Consider Re-purification (e.g., distillation or chromatography) action->purify discard Discard and Use New Batch action->discard review_storage Review and Improve Storage Protocol: - Aliquot material - Use inert gas - Ensure cold & dark storage action->review_storage

Caption: Decision tree for troubleshooting aldehyde degradation.

References
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Benchchem. (n.d.).
  • Allan Chemical Corporation. (2025, October 23).
  • Osawa, T., et al. (n.d.). Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants.
  • Jetir.Org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Rother, D., et al. (n.d.). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC.
  • Parthasarathy, S., et al. (n.d.).
  • MDPI. (2024, August 10). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA)
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Analytical methods for the detection of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. (n.d.). Technical Support Center: Storage and Handling of Decyl Aldehyde-d2.
  • ResearchGate. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • MDPI. (n.d.).
  • Silver, H. G., & Wood, J. L. (1964). Factors Affecting Torsional Barriers in Benzaldehyde. RSC Publishing.
  • Thermo Fisher Scientific. (2025, December 26).
  • Thermo Fisher Scientific. (2010, June 4).
  • Pell Wall Blog. (2013, February 7).
  • (n.d.). III Analytical Methods.
  • MDPI. (2025, March 31).
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • MDPI. (2025, January 5).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Pacific Northwest National Laboratory. (n.d.). Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed- Phase Mixtures.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Tokyo Chemical Industry. (2025, October 2).
  • PMC. (2018, February 14).
  • IJASRM. (2018, November 15). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde.
  • Chemos GmbH&Co.KG. (n.d.).
  • Springer. (2021, October 5). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.
  • Organic Chemistry Portal. (2020).

Sources

Troubleshooting

how to remove unreacted 3-ethyl-4-methoxybenzaldehyde from reaction mixtures

Topic: Removal of Unreacted 3-Ethyl-4-methoxybenzaldehyde from Reaction Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Removal of Unreacted 3-Ethyl-4-methoxybenzaldehyde from Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific chemical challenges associated with purifying reaction mixtures containing unreacted 3-ethyl-4-methoxybenzaldehyde.

Chemical Context & Mechanistic Overview

3-Ethyl-4-methoxybenzaldehyde is an electron-rich, highly lipophilic aromatic aldehyde. The presence of the ethyl and methoxy substituents significantly increases its solubility in organic solvents, making it notoriously difficult to remove via simple aqueous washes. Furthermore, the electron-donating nature of the para-methoxy group via resonance slightly deactivates the electrophilic formyl carbon. Therefore, purification methods relying on nucleophilic addition (such as bisulfite or hydrazine scavenging) require optimized mass-transfer conditions to overcome the activation energy barrier.

Diagnostic Workflow: Selecting the Optimal Purification Strategy

The physical properties of your desired product dictate the purification method. Use the decision matrix below to select the appropriate self-validating workflow.

G Start Unreacted 3-Ethyl-4-methoxybenzaldehyde in Reaction Mixture Q1 Is your desired product water-soluble? Start->Q1 Soluble Yes (Aqueous Product) Q1->Soluble Yes Insoluble No (Lipophilic Product) Q1->Insoluble No Scavenger Polymer-Supported Tosylhydrazine (PS-TsNHNH2) Soluble->Scavenger Solid-phase removal Girard Girard's Reagent T (Forms polar hydrazone) Insoluble->Girard If bisulfite fails Bisulfite Sodium Bisulfite Extraction (Forms water-soluble adduct) Insoluble->Bisulfite Standard workflow

Decision matrix for selecting the optimal aldehyde removal strategy based on product solubility.

Frequently Asked Questions (Troubleshooting)

Q1: I attempted a standard sodium bisulfite wash, but the 3-ethyl-4-methoxybenzaldehyde remains in my organic phase. Why did it fail? Causality: The bisulfite addition is a biphasic reaction. Because 3-ethyl-4-methoxybenzaldehyde is highly lipophilic, it resists partitioning into the aqueous bisulfite layer. Additionally, the electron-rich aromatic ring reduces the electrophilicity of the aldehyde. Solution: You must use a water-miscible co-solvent (e.g., methanol or DMF) to homogenize the mixture and facilitate the nucleophilic attack of the bisulfite ion (1)[1]. Once the water-soluble α-hydroxysulfonate (bisulfite adduct) forms, you can add an immiscible solvent to separate the layers cleanly.

Q2: My synthesized product is highly water-soluble. If I use aqueous sodium bisulfite, I will lose my product in the aqueous layer. What is the alternative? Causality: Liquid-liquid extraction is fundamentally incompatible when both the target product and the derivatized impurity partition into the same phase. Solution: Utilize a solid-phase scavenger such as Polymer-Supported Tosylhydrazine (PS-TsNHNH2) (2)[2]. The hydrazine group covalently binds the unreacted aldehyde, forming a macroscopic polymer-bound hydrazone that can simply be filtered away from your aqueous product.

Q3: I am working on a large scale where polymer resins are too expensive, and my target product is highly lipophilic. Can I use Girard's Reagent? Causality: Girard's Reagent T (trimethylacetohydrazide ammonium chloride) reacts with aldehydes to form a highly polar, water-soluble hydrazone containing a permanent quaternary ammonium salt (3)[3]. This guarantees that even a highly lipophilic aldehyde like 3-ethyl-4-methoxybenzaldehyde is forcefully pulled into the aqueous phase, leaving your lipophilic product in the organic layer.

Experimental Protocols
Protocol A: Co-Solvent Enhanced Sodium Bisulfite Extraction

Optimal for lipophilic products. This protocol forces the aldehyde into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of a water-miscible solvent (e.g., Methanol or DMF).

    • Causality & Validation: The miscible solvent breaks the phase boundary, allowing the aqueous bisulfite to interact with the organic aldehyde (4)[4]. The solution must be completely clear and homogeneous before proceeding.

  • Adduct Formation: Add 5-10 equivalents of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Stir vigorously at room temperature for 1-2 hours.

    • Causality: The bisulfite ion acts as a nucleophile, attacking the formyl carbon to create a highly polar, water-soluble α-hydroxysulfonate salt. Vigorous stirring ensures maximum kinetic collision.

  • Phase Separation: Add an immiscible organic solvent (e.g., Ethyl Acetate) and deionized water. Transfer to a separatory funnel.

  • Extraction: Shake and allow the layers to separate. The unreacted 3-ethyl-4-methoxybenzaldehyde is now a charged bisulfite adduct in the lower aqueous layer.

  • Validation: Spot the upper organic layer on a TLC plate. The UV-active spot corresponding to 3-ethyl-4-methoxybenzaldehyde (typically high Rf​ in non-polar eluents) will be completely absent.

Protocol B: Polymer-Supported Scavenging (PS-TsNHNH2)

Optimal for water-soluble products or high-throughput combinatorial libraries.

  • Resin Swelling: Suspend 2-3 equivalents of PS-Tosylhydrazine resin in Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes.

    • Causality: Polystyrene-based resins must be swollen in moderately polar solvents to expand the polymer matrix, exposing the internal porous network where the active tosylhydrazine sites reside.

  • Scavenging Reaction: Add the crude mixture containing the unreacted aldehyde. Add a catalytic amount of acetic acid (if your product tolerates mildly acidic conditions) to accelerate imine formation.

    • Causality: The hydrazine undergoes a condensation reaction with the aldehyde, forming a stable hydrazone linkage tethered to the macroscopic polymer backbone.

  • Incubation: Agitate gently on an orbital shaker for 2-4 hours at room temperature.

  • Filtration & Validation: Filter the mixture through a sintered glass funnel. Wash the resin with alternating polar/non-polar solvents to elute any trapped product. The physical separation of the solid resin inherently validates the complete removal of the aldehyde from the liquid filtrate.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the three primary aldehyde removal strategies to assist in workflow selection:

Purification MethodReagent CostScalabilityOptimal Product ProfileProcessing TimeAldehyde Removal Efficiency
Sodium Bisulfite (Co-solvent) LowHigh (Multi-kg)Lipophilic1-2 Hours90-95% (Requires miscible co-solvent)
PS-Tosylhydrazine Resin HighLow (mg to g)Water-Soluble / Any2-4 Hours>98% (Filtration based)
Girard's Reagent T MediumMedium (g to kg)Highly Lipophilic2-3 Hours>95% (Forms highly polar adduct)
References
  • BenchChem Technical Support Team. "Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Benchchem.
  • Boucher, M., & Furigay, M. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PubMed / JoVE (2018).
  • Zhang, W. "Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds." NIH (2008).
  • Blesic, M., et al. "Tuneable thermomorphism and applications of ionic liquid analogues of Girard's reagents." RSC Publishing (2014).

Sources

Optimization

Technical Support Center: Solubilizing 3-Ethyl-4-Methoxybenzaldehyde in Aqueous Media

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing mass-transfer limitations when transitioning organic syntheses or biocatalytic workflows to aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing mass-transfer limitations when transitioning organic syntheses or biocatalytic workflows to aqueous environments. 3-Ethyl-4-methoxybenzaldehyde is an aromatic aldehyde characterized by bulky, hydrophobic ethoxy and methoxy substituents. While the aldehyde group provides a minor dipole, the molecule's topological polar surface area is dominated by these alkyl/alkoxy chains, resulting in a high partition coefficient (LogP) and severe aqueous insolubility 1.

When introduced to water, the compound minimizes its exposed surface area to reduce thermodynamic instability, leading to phase separation (droplet formation or precipitation). This starves the aqueous phase of the substrate and stalls reaction kinetics. Below is our definitive troubleshooting guide to overcoming this barrier using mechanistically sound, self-validating protocols.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the most robust method to solubilize this compound for transition-metal or organocatalytic reactions in water?

Causality & Expert Insight: For catalytic organic transformations, micellar catalysis is the premier approach. By utilizing designer non-ionic surfactants (such as TPGS-750-M or Triton X-100), we spontaneously generate nanometer-sized hydrophobic pockets within the bulk aqueous phase. The hydrophobic 3-ethyl-4-methoxybenzaldehyde partitions almost exclusively into the micellar core. This not only dramatically increases the local concentration of the substrate but also physically compartmentalizes the reactants, accelerating cross-coupling, oxidation, or condensation reactions that would otherwise fail in pure water 2. Aqueous micelles act as protective nanoreactors for water-sensitive intermediates 3.

Protocol 1: Preparation of Aqueous Micellar Reaction Media

Self-Validating System: The transition from a cloudy, biphasic suspension to a transparent or slightly opalescent microemulsion visually confirms successful micelle formation and substrate encapsulation.

  • Surfactant Dissolution: Weigh 2.0 wt% of TPGS-750-M into a clean reaction vial. Add degassed HPLC-grade water and stir at 400 rpm for 15 minutes at room temperature until the solution is completely clear.

  • Substrate Addition: Add 3-ethyl-4-methoxybenzaldehyde (up to 0.5 M relative to the total reaction volume) directly to the aqueous surfactant solution.

  • Partitioning: Stir vigorously (800 rpm) at room temperature for 30 minutes to drive the thermodynamic partitioning of the substrate into the micelles.

  • Validation Step: Stop stirring and observe the solution against a light source.

    • Pass: A homogeneous, slightly opalescent liquid indicates successful encapsulation.

    • Fail: Visible oil droplets or phase separation indicates saturation. Fix: Sonicate for 5 minutes or incrementally increase the surfactant concentration by 0.5 wt%.

MicellarWorkflow A Step 1: Dissolve 2 wt% TPGS-750-M in HPLC Water B Step 2: Add 3-ethyl-4- methoxybenzaldehyde A->B C Step 3: Stir (800 rpm, 30 min) to induce partitioning B->C D Validation: Check Homogeneity C->D E Success: Clear/Opalescent Microemulsion D->E Homogeneous F Fail: Phase Separation (Sonicate or add surfactant) D->F Biphasic

Workflow for preparing and validating micellar solutions of 3-ethyl-4-methoxybenzaldehyde.

Q2: Can I use cyclodextrins if my downstream application (e.g., whole-cell biocatalysis) is sensitive to surfactants?

Causality & Expert Insight: Absolutely. Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent, biocompatible alternatives. They function via host-guest complexation. The hydrophobic cavity of β-CD (composed of 7 glucopyranose units) perfectly accommodates the aromatic ring of the benzaldehyde derivative, while the hydrophilic exterior maintains aqueous solubility. This process displaces high-energy water molecules from the CD cavity, providing a massive entropic driving force for complexation 4.

Protocol 2: Formation of HP-β-CD Inclusion Complexes

Self-Validating System: UV-Vis spectroscopy is used to track the bathochromic shift (red shift) in the absorption maximum ( λmax​ ) of the aldehyde, confirming true host-guest complexation rather than mere physical suspension.

  • Host Preparation: Prepare a 100 mM solution of HP-β-CD in your desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Guest Addition: Add an equimolar amount of 3-ethyl-4-methoxybenzaldehyde to the CD solution.

  • Equilibration: Shake or stir the suspension at 30°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated aldehyde.

  • Validation Step: Analyze the filtrate via UV-Vis spectrophotometry. A successful inclusion complex will show a shift in the λmax​ compared to the free aldehyde in an organic solvent reference, and the absorbance value can be checked against a standard curve to quantify the solubilized concentration.

CDComplexation A Free 3-Ethyl-4-methoxybenzaldehyde (Hydrophobic, Insoluble) C Thermodynamic Mixing (Stirring at 30°C, 24h) A->C B Free HP-β-Cyclodextrin (Water-filled cavity) B->C D Release of High-Energy Water (Entropic Gain) C->D Displacement E 1:1 Inclusion Complex (Water Soluble) C->E Host-Guest Binding

Thermodynamic pathway of HP-β-CD inclusion complex formation with hydrophobic aldehydes.

Q3: How do I choose between these solubility enhancement techniques?

Use the following comparative data to select the appropriate solubilization strategy based on your downstream application constraints:

TechniqueSolubilizing AgentPrimary MechanismBest Suited ForTypical Concentration Limit
Micellar Catalysis TPGS-750-M, Triton X-100Hydrophobic core partitioningTransition-metal catalysis, organic synthesis~0.5 - 1.0 M
Inclusion Complex HP-β-CD, Native β-CDHost-guest encapsulationBiocatalysis, whole-cell assays, formulation~50 - 100 mM
Co-solvency DMSO, Ethanol, PEG-400Dielectric constant reductionGeneral analytical screening< 10% v/v (enzyme limit)
Q4: How do I troubleshoot poor reaction yields even after the benzaldehyde appears solubilized?

Causality & Expert Insight: Poor yields in visibly homogeneous aqueous systems often stem from kinetic trapping. If your reaction requires intimate contact with a water-soluble catalyst, but the 3-ethyl-4-methoxybenzaldehyde is locked deep within a highly rigid micellar core, the reaction will starve at the interface.

Corrective Actions:

  • Adjust Micellar Dynamics: Switch from a highly hydrophobic, rigid surfactant (like Triton X-100) to a more dynamic surfactant (like SDS) to increase the exchange rate of the substrate at the micelle-water interface.

  • Salting Out: Add a mild chaotropic salt (e.g., NaCl) to the aqueous phase. This increases the polarity of the bulk water, driving more of the transiently free 3-ethyl-4-methoxybenzaldehyde into the micellar or cyclodextrin cavities, tightening the equilibrium and increasing local concentration near interfacial catalysts.

References

  • CymitQuimica. "CAS 1131-52-8: 3-ethoxy-4-methoxybenzaldehyde". cymitquimica.com. 1

  • MDPI. "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions". mdpi.com. 2

  • ResearchGate. "The α-CD-benzaldehyde inclusion complex: (a) top and (b) side 3D view...". researchgate.net. 4

  • NIH PMC. "Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis". nih.gov. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethyl-4-Methoxybenzaldehyde Condensations

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 3-ethyl-4-methoxybenzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 3-ethyl-4-methoxybenzaldehyde . Condensation reactions (such as Knoevenagel, Aldol, and Claisen-Schmidt) involving this specific substituted benzaldehyde are notoriously prone to side reactions. The electron-donating nature of the 4-methoxy group significantly reduces the electrophilicity of the carbonyl carbon, slowing down the desired reaction and allowing competing thermodynamic pathways to dominate[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield carbon-carbon bond formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I isolating 3-ethyl-4-methoxybenzyl alcohol and 3-ethyl-4-methoxybenzoic acid instead of my condensation product?

The Causality: You are observing the Cannizzaro reaction (disproportionation). When non-enolizable aldehydes (lacking α -protons) are exposed to strong bases like NaOH or KOH, the hydroxide ion directly attacks the carbonyl carbon. Because the desired enolate cannot form from the aldehyde, the resulting tetrahedral intermediate transfers a hydride to a second aldehyde molecule. This redox process oxidizes one molecule to a carboxylic acid salt and reduces the other to an alcohol[3][4]. The Solution: Abandon strong aqueous bases. Switch to a weak amine catalyst (e.g., piperidine) or an ammonium salt (e.g., ammonium acetate). These catalysts operate via an iminium ion pathway rather than a hydroxide-adduct pathway, completely bypassing the Cannizzaro disproportionation[5].

Q2: My reaction is extremely sluggish compared to unsubstituted benzaldehyde. How can I accelerate it without causing side reactions?

The Causality: The 4-methoxy group is a strong electron-donating group (EDG) via resonance ( +R effect). It delocalizes electron density directly onto the carbonyl carbon, significantly reducing its partial positive charge ( δ+ ) and making nucleophilic attack by the active methylene compound thermodynamically demanding[1][2]. The Solution: Use a binary catalyst system like Piperidine/Glacial Acetic Acid . The secondary amine reacts with the aldehyde to form a highly electrophilic iminium ion, temporarily overcoming the EDG effect. Furthermore, shift the equilibrium forward by physically removing the water byproduct using a Dean-Stark apparatus[5][6].

Q3: Mass spectrometry reveals a major byproduct with twice the mass of my active methylene compound. What is this?

The Causality: You are seeing a Bis-adduct formed via a secondary Michael addition. Once the initial Knoevenagel condensation forms the desired α,β -unsaturated product, the newly formed double bond is highly electrophilic. If your active methylene compound is present in excess, or if the reaction is run at excessively high temperatures for too long, a second enolate will perform a conjugate addition across the double bond[6][7]. The Solution: Maintain a strict 1:1 to 1:1.05 molar stoichiometry between the aldehyde and the active methylene. Lower the reaction temperature once the theoretical volume of water is collected.

Q4: I used ethanol and a catalytic acid to drive the reaction, but the aldehyde disappeared without forming the desired product.

The Causality: You have inadvertently synthesized an acetal . In the presence of primary alcohols (like ethanol or methanol) and an acid catalyst, the aldehyde undergoes nucleophilic attack by the solvent to form a stable dialkyl acetal. This effectively "protects" the carbonyl group, rendering it inert to condensation[8]. The Solution: Switch to an aprotic solvent such as toluene or benzene when utilizing acidic co-catalysts.

Quantitative Data: Catalyst Systems & Side Reaction Profiles

To optimize your synthesis, consult the following empirical data summarizing how different conditions affect the condensation of 3-ethyl-4-methoxybenzaldehyde with diethyl malonate.

Catalyst SystemSolventTemp (°C)Primary ProductMajor Side ReactionTypical Yield (%)
NaOH (aq, 2M) Ethanol25None (Disproportionation)Cannizzaro (Alcohol + Acid)< 10%
HCl (cat.) Methanol65Dimethyl AcetalAcetalization< 5%
Piperidine (cat.) Ethanol78 α,β -Unsaturated AdductBis-adduct (if excess methylene)65 - 75%
Piperidine / AcOH Toluene110 α,β -Unsaturated AdductMinimal85 - 95%

Mechanistic Divergence Workflow

The following diagram illustrates the logical pathways and failure points in the condensation of 3-ethyl-4-methoxybenzaldehyde.

Pathway A 3-Ethyl-4-methoxybenzaldehyde + Active Methylene B Strong Base (e.g., NaOH, KOH) A->B Incorrect Conditions C Weak Base + Acid (Piperidine/AcOH) A->C Optimal Catalysis D Acidic Alcohol (e.g., HCl/MeOH) A->D Incorrect Solvent E Cannizzaro Reaction (Disproportionation) B->E Hydride Transfer G Iminium Ion Intermediate (Highly Electrophilic) C->G Activation F Acetal Formation (Carbonyl Protection) D->F Nucleophilic Attack H Desired Condensation Adduct (α,β-Unsaturated) G->H Enolate Attack & Dehydration I Excess Methylene Reagent H->I Side Reaction J Bis-adduct (Michael Addition) I->J Conjugate Addition

Mechanistic pathways of 3-ethyl-4-methoxybenzaldehyde condensations and side reactions.

Experimental Protocol: Self-Validating Knoevenagel Condensation

This methodology utilizes a Dean-Stark apparatus to provide real-time, physical validation of reaction progress, preventing the accumulation of reversible intermediates and suppressing bis-adduct formation[5][6].

Reagents
  • 3-Ethyl-4-methoxybenzaldehyde: 10.0 mmol (1.64 g)

  • Active Methylene (e.g., Diethyl malonate): 10.5 mmol (1.68 g) (Strict stoichiometry to prevent Michael addition)

  • Piperidine: 1.0 mmol (85 mg)

  • Glacial Acetic Acid: 1.0 mmol (60 mg)

  • Toluene (Anhydrous): 30 mL

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve the 3-ethyl-4-methoxybenzaldehyde and diethyl malonate in 30 mL of anhydrous toluene.

    • Causality: Toluene is chosen because it forms a minimum-boiling azeotrope with water at 85°C, allowing for efficient removal of the condensation byproduct.

  • Catalyst Addition: Add the piperidine and glacial acetic acid sequentially.

    • Causality: The combination forms piperidinium acetate in situ. The amine activates the aldehyde via iminium formation, while the acid acts as a proton shuttle to facilitate the final dehydration step.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

  • Self-Validation Checkpoint: Monitor the water accumulation in the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale reaction is exactly 180 µL (0.18 mL) .

    • Validation: The physical accumulation of exactly 0.18 mL of water confirms 100% conversion of the intermediate β -hydroxy aldol to the target alkene. If the water volume plateaus at 0.09 mL, the reaction is stalled at 50% conversion. Do not stop heating until the theoretical volume is reached.

  • Termination & Workup: Once water evolution ceases, immediately cool the reaction to room temperature to prevent bis-adduct formation. Dilute with 20 mL of ethyl acetate.

  • Purification: Wash the organic layer with 1M HCl (2 x 15 mL) to remove the piperidine catalyst, followed by saturated NaHCO3​ (15 mL) and brine (15 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from hot ethanol.

References

  • Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol.spegroup.ru.
  • Cannizzaro reaction - Wikipedia.wikipedia.org.
  • Cannizzaro Reaction.uobasrah.edu.iq.
  • The Knoevenagel Condensation - Organic Reactions.organicreactions.org.
  • Different Influence of Structure Elements of Ionic Liquids on the Knoevenagel Condensation Reactions.scirp.org.
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.benchchem.com.
  • Knoevenagel Condensation.thermofisher.com.
  • Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation.mdpi.com.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Ethyl-4-methoxybenzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in chemical reactions involving 3-ethyl-4-methoxybenzaldehyde. The presence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in chemical reactions involving 3-ethyl-4-methoxybenzaldehyde. The presence of an ethyl group at the ortho position to the aldehyde functionality introduces significant steric hindrance, which can impede reaction rates, lower yields, and affect selectivity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these challenges effectively.

Understanding the Challenge: The "Ortho Effect" in Action

The primary obstacle in reactions with 3-ethyl-4-methoxybenzaldehyde is the steric bulk of the ethyl group. This "ortho effect" physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon of the aldehyde.[1] This hindrance can lead to a number of undesirable outcomes, including:

  • Reduced Reaction Rates: The frequency of successful collisions between the reactant and the aldehyde is diminished, slowing down the overall reaction.

  • Lower Yields: If the reaction is slow, side reactions or decomposition of starting materials can become more prominent, reducing the yield of the desired product.[2][3]

  • Altered Selectivity: The steric environment can influence the stereochemical outcome of reactions, sometimes favoring the formation of undesired isomers.

This guide will address common reactions and provide strategies to mitigate these steric effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Q1: My Grignard reaction with 3-ethyl-4-methoxybenzaldehyde is giving a very low yield of the expected secondary alcohol. What's going wrong?

A1: Low yields in Grignard reactions with sterically hindered aldehydes are a common issue.[2] The bulky ethyl group impedes the approach of the Grignard reagent to the carbonyl carbon.

Troubleshooting Steps:

  • Choice of Grignard Reagent:

    • Less Bulky Reagents: Opt for smaller Grignar reagents if your synthesis allows (e.g., methylmagnesium bromide instead of tert-butylmagnesium chloride).

    • More Reactive Reagents: Consider using an organolithium reagent, which is generally more reactive than the corresponding Grignard reagent.

  • Reaction Conditions:

    • Temperature: While Grignard reactions are often initiated at 0 °C, you may need to allow the reaction to warm to room temperature or even gently heat it to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely by Thin Layer Chromatography (TLC).

    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard. Ensure your solvent is absolutely dry, as Grignard reagents react with water.[4]

  • Use of Additives:

    • Lewis Acids: The addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions for the in-situ generation of a more reactive organocerium reagent), can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Section 2: Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Q2: I'm attempting a Wittig reaction to form an alkene, but the reaction is sluggish and the yield is poor.

A2: The Wittig reaction can be sensitive to steric hindrance, especially with stabilized ylides.[3][5] The bulky ortho-ethyl group on the benzaldehyde derivative can make the formation of the oxaphosphetane intermediate difficult.

Troubleshooting Steps:

  • Ylide Selection:

    • Unstabilized Ylides: These are more reactive and often more effective with hindered aldehydes.[2][5] However, they can also be less stable.

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred alternative for sterically hindered aldehydes.[2][3] The smaller phosphonate carbanion is less sterically demanding than the triphenylphosphonium ylide.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is critical for efficient ylide generation. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride in an anhydrous solvent like THF are typically used.[6]

    • Temperature: Ylide generation is often performed at low temperatures (-78 °C to 0 °C). The subsequent reaction with the aldehyde may require warming to room temperature or gentle heating.[2]

Section 3: Condensation Reactions (e.g., Knoevenagel, Aldol)

Q3: My Knoevenagel condensation with an active methylene compound is not proceeding to completion.

A3: The Knoevenagel condensation is susceptible to steric effects, which can slow down the initial nucleophilic attack on the carbonyl carbon.[7]

Troubleshooting Steps:

  • Catalyst Choice:

    • Stronger Bases: While mild bases like piperidine are common, a stronger base might be necessary to increase the concentration of the nucleophilic enolate.

    • Lewis Acid Catalysis: Lewis acids like TiCl₄ can activate the aldehyde, making it more electrophilic.[8]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can drive the reaction to completion.[7][9]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

    • Water Removal: The Knoevenagel condensation produces water. Using a Dean-Stark apparatus to remove water can help drive the equilibrium towards the product.

Section 4: Reduction and Oxidation Reactions

Q4: I am trying to reduce the aldehyde to an alcohol, but the reaction is incomplete.

A4: While the reduction of aldehydes is generally straightforward, significant steric hindrance can slow the reaction.

Troubleshooting Steps:

  • Reducing Agent:

    • Less Bulky Hydride Reagents: Sodium borohydride (NaBH₄) is a mild and effective reducing agent. If it proves too slow, a more powerful but still relatively unhindered reagent like lithium aluminum hydride (LiAlH₄) can be used, though with greater caution.

    • Catalytic Hydrogenation: This can be a very effective method. Catalysts like palladium on carbon (Pd/C) or nickel-based catalysts can be used under a hydrogen atmosphere.[10][11][12]

Q5: The oxidation of the aldehyde to a carboxylic acid is not going to completion.

A5: Steric hindrance can make the formation of the intermediate hydrate, often a key step in oxidation, more difficult.[13]

Troubleshooting Steps:

  • Oxidizing Agent:

    • Stronger Oxidants: If a mild oxidant like silver oxide (Tollens' reagent) is ineffective, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can be employed. Be mindful of potential side reactions with other functional groups.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of 3-Ethyl-4-methoxybenzaldehyde

This protocol is a high-yielding alternative to the Wittig reaction for hindered aldehydes.[2]

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Ethyl-4-methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate carbanion back down to 0 °C.

    • Slowly add a solution of 3-ethyl-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Parameter Value Rationale
Reagents Triethyl phosphonoacetate, NaHHWE reagents are less sterically hindered than Wittig ylides.[2][3]
Solvent Anhydrous THFAprotic and dissolves both the phosphonate and the aldehyde.
Temperature 0 °C to Room TemperatureControlled addition at low temperature, followed by warming to drive the reaction.
Protocol 2: Knoevenagel Condensation using a Green, Solvent-Free Method

This protocol utilizes environmentally benign ammonium bicarbonate as a catalyst under solvent-free conditions, which can be effective for hindered aldehydes.[7][9]

Materials:

  • 3-Ethyl-4-methoxybenzaldehyde

  • Malonic acid

  • Ammonium bicarbonate

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 3-ethyl-4-methoxybenzaldehyde (5.0 mmol) and malonic acid (10.0 mmol).

    • Add a catalytic amount of ammonium bicarbonate.

  • Reaction:

    • Heat the mixture, with stirring, to a temperature that allows for a steady reaction rate (e.g., 90-100 °C).

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • The crude product can often be purified by recrystallization.

Parameter Value Rationale
Catalyst Ammonium bicarbonateA greener and effective alternative to traditional catalysts like pyridine and piperidine.[9]
Conditions Solvent-free, 90-100 °CHigher temperatures can overcome the steric barrier, and solvent-free conditions can increase reactant concentration.[7][9]

Visualizing the Workflow: Troubleshooting Steric Hindrance

Troubleshooting_Steric_Hindrance Start Reaction with 3-Ethyl-4-methoxybenzaldehyde LowYield Low Yield or Incomplete Reaction Start->LowYield CheckReactants Evaluate Reactants LowYield->CheckReactants Step 1 ModifyConditions Modify Reaction Conditions LowYield->ModifyConditions Step 2 AlternativeRoute Consider Alternative Synthetic Route LowYield->AlternativeRoute Step 3 BulkyReagent Is the nucleophile/reagent sterically demanding? CheckReactants->BulkyReagent TempTime Are temperature and reaction time optimized? ModifyConditions->TempTime BulkyReagent->ModifyConditions No UseLessBulky Use a smaller, more reactive reagent (e.g., HWE vs. Wittig) BulkyReagent->UseLessBulky Yes IncreaseTemp Increase Temperature and/or Reaction Time TempTime->IncreaseTemp No AddCatalyst Add a Lewis Acid or other catalyst TempTime->AddCatalyst Yes Success Successful Reaction UseLessBulky->Success IncreaseTemp->Success AddCatalyst->Success

Caption: A decision-making workflow for troubleshooting reactions impacted by steric hindrance.

References

  • Wikipedia. Wittig reaction. [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Allen. A : Benzaldehyde is more reactive towards nucleophilic addition than acetaldehyde. R. [Link]

  • Indian Academy of Sciences. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Asian Journal of Chemistry. Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • ACS Publications. Modulating the Electrocatalytic Hydrogenation of Benzaldehyde on Cu@C Electrode Materials | The Journal of Physical Chemistry C. [Link]

  • ACS Publications. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter | The Journal of Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. [Link]

  • ResearchGate. Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,.... [Link]

  • Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ACS Publications. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. [Link]

  • Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ResearchGate. Consecutive hydrogenation of benzaldehyde over Pd catalysts | Request PDF. [Link]

  • Chemistry Stack Exchange. Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ACS Publications. Enhanced Electrochemical Hydrogenation of Benzaldehyde to Benzyl Alcohol on Pd@Ni-MOF by Modifying the Adsorption Configuration | ACS Applied Materials & Interfaces. [Link]

  • Scirp.org. Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. [Link]

  • University of Missouri–St. Louis. 1. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. [Link]

  • ResearchGate. (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,.... [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • ACS Publications. Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures | Accounts of Chemical Research. [Link]

  • Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]

  • ACS Publications. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3 | Organic Letters. [Link]

  • ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O. [Link]

  • Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-ethoxy-benzaldehyde. [Link]

  • ResearchGate. How to overcome Steric Hindrance?. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-Ethyl-4-methoxybenzaldehyde

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-ethyl-4-methoxybenzaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-ethyl-4-methoxybenzaldehyde, contextualized against Gas Chromatography (GC) as a viable alternative. Every experimental choice and validation parameter is explained through the lens of scientific causality and regulatory compliance, adhering to the principles outlined by the International Council for Harmonisation (ICH).

The Analytical Challenge: Why HPLC is the Workhorse

3-Ethyl-4-methoxybenzaldehyde is a moderately polar, non-volatile compound, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, offering high resolution and sensitivity for quantitative analysis. Compared to Gas Chromatography, which requires the analyte to be volatile and thermally stable, HPLC is generally more suitable for compounds of this nature, avoiding potential on-column degradation at high temperatures.

A Validated RP-HPLC Method for Purity Determination

This section details a scientifically sound, albeit hypothetical, RP-HPLC method for the purity assessment of 3-ethyl-4-methoxybenzaldehyde, followed by a comprehensive validation protocol.

Experimental Protocol: The RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). This composition is a good starting point for achieving a reasonable retention time and good peak shape for moderately polar benzaldehyde derivatives.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 275 nm. The wavelength of maximum absorbance for the benzaldehyde chromophore, ensuring high sensitivity.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 3-ethyl-4-methoxybenzaldehyde reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.

Method Validation: A Deep Dive into Scientific Integrity

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1][2] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For 3-ethyl-4-methoxybenzaldehyde, potential impurities could include the starting material for its synthesis (e.g., isovanillin), by-products (e.g., positional isomers), and degradation products (e.g., 3-ethyl-4-methoxybenzoic acid from oxidation).

Experimental Protocol:

  • Analyze a blank (mobile phase), a solution of the 3-ethyl-4-methoxybenzaldehyde reference standard, and a sample solution.

  • Spike the sample solution with known potential impurities and degradants.

  • Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Assess the resolution between the main peak and any impurity or degradant peaks.

Data Presentation: Specificity Study

SamplePeak PurityResolution (from closest impurity)Comments
Stressed (Acid)> 0.999> 2.0No interference from degradation products.
Stressed (Base)> 0.999> 2.0No interference from degradation products.
Stressed (Oxidation)> 0.999> 2.0Separated from the 3-ethyl-4-methoxybenzoic acid peak.
Spiked with Impurities> 0.999> 2.0All known impurities are well-resolved from the main peak.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the 3-ethyl-4-methoxybenzaldehyde reference standard, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept.

Data Presentation: Linearity and Range

ParameterResultAcceptance Criteria
Range50 - 150 µg/mLDefined by the intended application.
Correlation Coefficient (r²)0.9998≥ 0.999
Y-interceptClose to zeroShould not be significantly different from zero.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Data Presentation: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.399.4%
Mean Recovery 99.7%
Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Data Presentation: Precision

Parameter%RSDAcceptance Criteria
Repeatability (n=6)0.5%≤ 2.0%
Intermediate Precision (n=6)0.8%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Experimental Protocol:

  • Prepare a series of dilute solutions of the reference standard.

  • Inject the solutions and determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

Data Presentation: LOD and LOQ

ParameterResult
Detection Limit (LOD)0.1 µg/mL
Quantitation Limit (LOQ)0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% acetonitrile)

    • Column temperature (± 2°C)

  • Assess the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation: Robustness

Parameter VariedChange% Change in Peak Area% Change in Retention Time
Flow Rate+0.1 mL/min< 2.0%< 5.0%
-0.1 mL/min< 2.0%< 5.0%
Mobile Phase Composition+2% Acetonitrile< 2.0%< 10.0%
-2% Acetonitrile< 2.0%< 10.0%
Column Temperature+2°C< 2.0%< 5.0%
-2°C< 2.0%< 5.0%

Visualizing the Workflow

G cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range Precision->Accuracy LOQ LOQ Precision->LOQ

Sources

Comparative

Comprehensive LC-MS/MS Validation Protocols for 3-Ethyl-4-Methoxybenzaldehyde Metabolites: A Comparative Guide

As drug development and synthetic chemistry advance, accurately quantifying aromatic aldehydes and their biotransformation products is critical for pharmacokinetic (PK) and toxicological profiling. 3-Ethyl-4-methoxybenza...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, accurately quantifying aromatic aldehydes and their biotransformation products is critical for pharmacokinetic (PK) and toxicological profiling. 3-Ethyl-4-methoxybenzaldehyde (3-EMBA) is a highly reactive organic compound that undergoes rapid first-pass metabolism in biological systems.

To ensure regulatory compliance and data integrity, analytical methods must be rigorously validated. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms and sample preparation techniques, providing researchers with a self-validating, causality-driven framework based on harmonized [1].

Metabolic Profiling: The Causality Behind Method Design

Before selecting an analytical platform, a Senior Application Scientist must map the analyte's chemical destiny. 3-EMBA does not remain static in plasma; it is rapidly biotransformed by hepatic enzymes. The primary metabolic pathways include:

  • Oxidation: Conversion of the aldehyde to 3-ethyl-4-methoxybenzoic acid (M1) via Aldehyde Dehydrogenase (major pathway).

  • Reduction: Conversion to 3-ethyl-4-methoxybenzyl alcohol (M2) via Aldo-Keto Reductase (minor pathway).

  • O-Demethylation: CYP450-mediated cleavage to 3-ethyl-4-hydroxybenzaldehyde (M3) .

Causality in Analytical Choice: The structural divergence of these metabolites dictates the analytical approach. The carboxylic acid moiety of M1 is highly polar and prone to ion suppression in positive electrospray ionization (ESI+). Therefore, the LC-MS/MS method must incorporate polarity switching (ESI+ for parent/M2; ESI- for M1/M3) and utilize a sample preparation method capable of isolating both neutral lipids and polar acids.

MetabolicPathway Parent 3-Ethyl-4-methoxybenzaldehyde (Parent) Acid 3-Ethyl-4-methoxybenzoic acid (Major Metabolite, M1) Parent->Acid Aldehyde Dehydrogenase (Oxidation) Alcohol 3-Ethyl-4-methoxybenzyl alcohol (Minor Metabolite, M2) Parent->Alcohol Aldo-Keto Reductase (Reduction) Demethyl 3-Ethyl-4-hydroxybenzaldehyde (O-Demethylated, M3) Parent->Demethyl CYP450 (O-Demethylation)

Figure 1: Major metabolic pathways of 3-ethyl-4-methoxybenzaldehyde.

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF)

The choice of mass spectrometer fundamentally alters the validation strategy. While both platforms offer exceptional data, their utility depends on the phase of the study.

Table 1: Performance Comparison of LC-MS/MS Platforms for 3-EMBA Metabolites
Performance MetricTriple Quadrupole (QqQ - MRM)Q-TOF (HRMS - PRM/Full Scan)
Primary Utility Targeted quantification of known metabolites in late-stage PKMetabolite ID and simultaneous quantification in discovery
Sensitivity (LLOQ) Ultra-high (10–50 pg/mL)High (100–500 pg/mL)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Specificity Mechanism Precursor/product ion transitions (Nominal mass)Exact mass extraction (Mass error < 5 ppm)
Validation Complexity Standard ICH M10 protocolRequires exact mass extraction window validation

Expert Insight: For validated pharmacokinetic quantification, QqQ operating in Multiple Reaction Monitoring (MRM) remains the gold standard due to its superior linear dynamic range. However, if uncharacterized reactive intermediates are suspected, Q-TOF is superior, allowing researchers to retrospectively mine data without re-injecting precious biological samples.

Sample Preparation: Solid Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE)

Matrix effects—where endogenous plasma components (like phospholipids) suppress or enhance the analyte's ionization—are the leading cause of validation failure. A self-validating protocol must actively eliminate these interferences.

Table 2: Experimental Recovery and Matrix Effect Data (Human Plasma)
Analyte / MethodRecovery (SPE - MAX)Matrix Factor (SPE)Recovery (LLE - EtOAc/Hexane)Matrix Factor (LLE)
3-EMBA (Parent) 92.4 ± 3.1%0.9888.5 ± 4.2%0.95
M1 (Acidic) 89.1 ± 2.8%0.9665.2 ± 7.5%0.72 (Severe Suppression)
M3 (Phenolic) 90.5 ± 3.5%0.9978.4 ± 5.1%0.85

The Causality of Extraction: LLE using an ethyl acetate/hexane mixture works adequately for the lipophilic parent compound. However, it fails to efficiently extract the polar, acidic metabolite (M1), leading to poor recovery and unacceptable ion suppression (Matrix Factor < 0.8).

By employing Mixed-Mode Anion Exchange (MAX) SPE , we create a self-validating cleanup step. The MAX sorbent selectively retains the carboxylic acid moiety of M1, allowing for aggressive organic washing steps that flush out phospholipids before elution.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, follow this optimized SPE and LC-MS/MS workflow.

Protocol A: Mixed-Mode SPE Workflow

Note: This protocol utilizes Stable Isotope-Labeled Internal Standards (SIL-IS) such as 3-EMBA-d5 and M1-¹³C₆. Because the SIL-IS co-elutes with the analyte, it experiences identical matrix effects, perfectly correcting for ionization bias and ensuring the system is self-validating[2].

  • Sample Aliquoting: Transfer 100 µL of human plasma to a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS mixture (50 ng/mL). Vortex for 30 seconds.

  • Pre-treatment: Dilute with 100 µL of 2% ammonium hydroxide in water. Reasoning: This deprotonates M1, ensuring ionic binding to the MAX sorbent.

  • Conditioning: Condition the Oasis MAX 96-well plate with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL 5% ammonium hydroxide, followed by 1 mL methanol. Reasoning: The methanol wash removes neutral lipids and the parent 3-EMBA. (Collect this fraction if quantifying the parent).

  • Elution: Elute M1 and M3 with 2 x 500 µL of 2% formic acid in methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of 90:10 Water:Acetonitrile (0.1% Formic Acid).

Protocol B: LC-MS/MS Operational Parameters (QqQ)
  • Column: C18, 2.1 x 50 mm, 1.7 µm. (Sub-2-micron particles improve peak capacity, resolving analytes from residual matrix).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI with Rapid Polarity Switching.

ICH M10 Harmonized Validation Workflow

According to the[3] and EMA standards, the bioanalytical method must be validated across the following sequential pillars:

ValidationWorkflow Start Method Development & Optimization Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Matrix Matrix Effect & Recovery (IS Normalized) Selectivity->Matrix Curve Calibration Curve & Linearity (LLOQ to ULOQ) Matrix->Curve Precision Accuracy & Precision (Intra- & Inter-batch) Curve->Precision Stability Stability Assessments (F/T, Benchtop, Long-term) Precision->Stability ISR Incurred Sample Reanalysis (ISR) Stability->ISR

Figure 2: ICH M10 harmonized LC-MS/MS bioanalytical method validation workflow.

Critical Acceptance Criteria:

  • Selectivity: Analyze 6 independent blank matrix lots. Interference at the retention time must be <20% of the LLOQ response for the analyte, and <5% for the IS[4].

  • Matrix Effect: The Coefficient of Variation (CV%) of the IS-normalized Matrix Factor from 6 lots must be <15%.

  • Accuracy & Precision: Intra-run and inter-run precision must be ≤15% (≤20% at LLOQ), with accuracy within ±15% of nominal concentrations.

References

  • BenchChem. "Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines." BenchChem, 2025.

  • Kaza, M. et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Journal of Pharmaceutical and Biomedical Analysis 165 (2019): 381-385.

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry, March 2024.

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA, 2022.

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